molecular formula C7H10BNO2 B581173 (5-Amino-2-methylphenyl)boronic acid CAS No. 1003042-50-9

(5-Amino-2-methylphenyl)boronic acid

Cat. No.: B581173
CAS No.: 1003042-50-9
M. Wt: 150.972
InChI Key: JAHYXGDCVKUSTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Amino-2-methylphenyl)boronic acid is an organoboron compound with the molecular formula C7H10BNO2. It is characterized by the presence of an amino group and a methyl group attached to a phenyl ring, along with a boronic acid functional group. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the field of Suzuki-Miyaura coupling reactions .

Biochemical Analysis

Biochemical Properties

(5-Amino-2-methylphenyl)boronic acid plays a significant role in biochemical reactions. It is involved in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This compound can interact with various enzymes and proteins, although specific interactions have not been reported in the literature.

Molecular Mechanism

It is known to participate in the Suzuki–Miyaura coupling reaction, which involves the transmetalation of formally nucleophilic organic groups from boron to palladium . This process could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Boronic esters, which include this compound, are known for their stability . They are usually bench stable, easy to purify, and often commercially available .

Metabolic Pathways

Boronic acids are known to be involved in a broad range of transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Transport and Distribution

Boronic acids are known to have intrinsic affinity for carbohydrates , which could potentially influence their transport and distribution.

Subcellular Localization

Given its potential interactions with carbohydrates , it may be localized in areas of the cell where these interactions are most likely to occur.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Amino-2-methylphenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the palladium-catalyzed borylation of 5-amino-2-methylphenyl halides using bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(dppf)Cl2.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

Uniqueness: (5-Amino-2-methylphenyl)boronic acid is unique due to the presence of both an amino group and a methyl group on the phenyl ring, which enhances its reactivity and versatility in various chemical reactions. This makes it a valuable compound in synthetic organic chemistry and various research applications .

Properties

IUPAC Name

(5-amino-2-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,10-11H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHYXGDCVKUSTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)N)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.